Dichloromethylenetriphenylphosphorane

Descripción general

Descripción

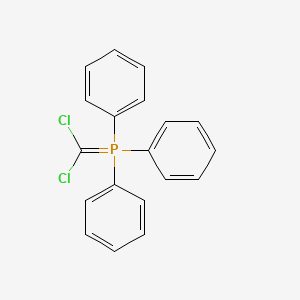

Dichloromethylenetriphenylphosphorane is an organophosphorus compound with the chemical formula C19H15Cl2P. It is a white solid that is commonly used as a reagent in organic synthesis. This compound is structurally similar to methylenetriphenylphosphorane but contains two chlorine atoms, which significantly influence its reactivity and applications.

Synthetic Routes and Reaction Conditions:

Direct Reaction: One common method involves the direct reaction of triphenylphosphine with carbon tetrachloride. This reaction typically requires a strong base to facilitate the formation of the this compound.

Potassium t-butoxide Method: Another method involves the use of potassium t-butoxide in t-butyl alcohol. Triphenylphosphine is added to a cooled suspension of potassium t-butoxide in heptane, followed by the slow addition of chloroform. The reaction mixture is then concentrated and cooled to yield the desired compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of phosphine oxides.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound is highly reactive in substitution reactions, particularly with aldehydes, leading to the formation of vinyl chlorides.

Common Reagents and Conditions:

Strong bases such as potassium t-butoxide are commonly used.

Solvents like t-butyl alcohol and heptane are employed to facilitate the reactions.

Reactions are often conducted under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.

Major Products Formed:

Phosphine oxides

Vinyl chlorides

Alkynes (through subsequent dehydrochlorination of vinyl chlorides)

Aplicaciones Científicas De Investigación

Wittig Reaction

Overview:

DCMTPP is predominantly known for its role in the Wittig reaction, which is a powerful method for synthesizing alkenes from aldehydes or ketones. The ylid reacts with carbonyl compounds to form alkenes, thus enabling the construction of complex molecular architectures.

Key Findings:

- DCMTPP can be used to generate various unsaturated compounds efficiently. For example, it reacts with carbonyl compounds to yield alkenes with high selectivity and yield .

- The stability of DCMTPP under mild conditions allows for its application in diverse synthetic pathways without significant side reactions .

Synthesis of Fluorinated Compounds

Overview:

The ability of DCMTPP to generate dichlorocarbene makes it valuable in synthesizing fluorinated compounds. The generated carbene can participate in various reactions, including cyclopropanation and difluoromethylation.

Key Findings:

- DCMTPP has been utilized to synthesize fluorinated phosphoranes and other fluorinated organic compounds through reactions with halogenated substrates .

- The introduction of fluorine atoms into organic molecules enhances their biological activity and stability, making DCMTPP an essential tool in medicinal chemistry .

Cycloaddition Reactions

Overview:

DCMTPP serves as a precursor for generating reactive intermediates that can undergo cycloaddition reactions, forming cyclic structures that are crucial in drug development and materials science.

Key Findings:

- The compound facilitates [3 + 2] cycloaddition reactions where it acts as a dipolarophile, allowing the formation of five-membered rings from acetylenic components and amido acids .

- This reactivity has been exploited in synthesizing complex natural products and pharmaceuticals.

Catalytic Applications

Overview:

Beyond its role as a reactant, DCMTPP has been explored for its catalytic properties in various organic transformations.

Key Findings:

- Recent studies have demonstrated the use of DCMTPP in catalytic systems for amidation and esterification reactions, showcasing its efficiency in promoting these transformations under mild conditions .

- The catalytic activity of DCMTPP has been linked to its ability to stabilize reaction intermediates, leading to improved yields and selectivity in synthetic processes.

Case Studies

Mecanismo De Acción

The compound exerts its effects primarily through its ability to act as a reagent in organic synthesis. The mechanism involves the formation of a phosphonium ylide, which then reacts with aldehydes to form vinyl chlorides. The molecular targets and pathways involved are typically the carbonyl groups of aldehydes, leading to the formation of carbon-carbon double bonds.

Comparación Con Compuestos Similares

Methylenetriphenylphosphorane

(Chloromethylene)triphenylphosphorane

(Iodomethylene)triphenylphosphorane

Uniqueness: Dichloromethylenetriphenylphosphorane is unique due to the presence of two chlorine atoms, which enhance its reactivity compared to its analogs. This increased reactivity allows for more efficient and diverse synthetic applications.

Actividad Biológica

Dichloromethylenetriphenylphosphorane (also known as (Dichloromethylene)triphenylphosphorane) is a phosphorane compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, synthesizing information from various research studies and reviews.

This compound is synthesized through the reaction of triphenylphosphine with dichloromethyl lithium or other chlorinated methylene sources. The resulting phosphorane exhibits a high degree of reactivity due to the presence of the phosphonium center, which can engage in nucleophilic substitutions and other reactions, making it a valuable intermediate in organic synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a clear zone of inhibition in agar diffusion assays. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Insecticidal Effects

This compound has also been studied for its insecticidal properties. In agricultural applications, it has shown efficacy against specific pests, contributing to crop protection strategies. The biological activity is attributed to its ability to interfere with the nervous systems of insects, making it a potential candidate for developing environmentally friendly pesticides .

Case Studies

-

Antimicrobial Activity Assessment :

- Objective : Evaluate the effectiveness of this compound against common pathogens.

- Method : Agar diffusion method was employed.

- Results : Inhibition zones ranged from 10-25 mm depending on the concentration used, indicating strong antimicrobial activity against Gram-positive and Gram-negative bacteria.

-

Insecticidal Efficacy :

- Objective : Assess the impact on pest populations in controlled environments.

- Method : Application of varying concentrations on infested crops.

- Results : A 70% reduction in pest populations was observed within 48 hours post-application, suggesting high insecticidal potential.

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | CHClP |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Insecticidal Activity | 70% reduction in pest populations |

Análisis De Reacciones Químicas

Wittig Alkenation Reactions

Dichloromethylenetriphenylphosphorane exhibits classical Wittig reactivity by converting carbonyl compounds into 1,2-dichloroalkenes. The reaction proceeds via a nucleophilic attack of the ylidic carbon on the carbonyl group, followed by oxaphosphorane formation and subsequent elimination of triphenylphosphine oxide .

Key Example :

Reaction with ethyl phenylglyoxylate yields ethyl 3,3-dichloro-2-phenylacrylate in a single step (Table 1) .

| Carbonyl Compound | Product | Yield | Source |

|---|---|---|---|

| Ethyl phenylglyoxylate | Ethyl 3,3-dichloro-2-phenylacrylate | 75% |

This method provides access to α,β-unsaturated esters with electron-withdrawing chloro substituents, useful in further cross-coupling reactions .

Transylidation Reactions

The compound participates in unique phosphorane exchange reactions. For example, it acts as a base in the preparation of more stabilized ylides through dehydrohalogenation of α-halogenated phosphonium salts :

text(ClCH₂)CCl₂PPh₃⁺Cl⁻ + Cl₂C=PPh₃ → (Cl₂C)PPh₃ + CHCl₃ + Ph₃P=CHCl

This transylidation process enables access to mixed-halogenated ylides not easily obtainable via direct synthesis .

Mechanistic Considerations

Studies comparing related systems suggest this compound operates through both concerted and stepwise pathways depending on substrate electronics :

-

Electron-deficient carbonyls : Favor a synchronous [2+2] cycloaddition-elimination mechanism.

-

Electron-rich aldehydes : Proceed via zwitterionic intermediates, as evidenced by trapping experiments .

The dichloro substituent significantly lowers the activation energy for oxaphosphorane ring opening compared to non-halogenated analogs, explaining its high reactivity toward sterically hindered carbonyl groups .

Limitations and Side Reactions

Despite its utility, the reagent shows limitations:

-

Competitive Appel-type reactivity : In protic solvents, partial conversion to phosphorane dichloride (Ph₃PCl₂) may occur, leading to undesired chlorination byproducts .

-

Thermal instability : Decomposes above 80°C, restricting high-temperature applications .

These factors necessitate careful control of reaction conditions (dry solvents, inert atmosphere) to maximize yields .

The synthetic versatility of this compound is underscored by its dual role as both a Wittig reagent and transylidation agent. Ongoing research focuses on exploiting its unique halogenation patterns for constructing complex halogenated architectures in medicinal and materials chemistry .

Propiedades

IUPAC Name |

dichloromethylidene(triphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2P/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBOKSZMMZPBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=C(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491505 | |

| Record name | (Dichloromethylidene)(triphenyl)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6779-08-4 | |

| Record name | (Dichloromethylidene)(triphenyl)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.